molecular formula C9H13Cl2N3O B1418822 3-Chloro-6-(piperidin-3-yloxy)-pyridazine hydrochloride CAS No. 1185313-93-2

3-Chloro-6-(piperidin-3-yloxy)-pyridazine hydrochloride

Cat. No.: B1418822
CAS No.: 1185313-93-2
M. Wt: 250.12 g/mol
InChI Key: CTQVKSVNAAEZDH-UHFFFAOYSA-N
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Description

3-Chloro-6-(piperidin-3-yloxy)-pyridazine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyridazine ring substituted with a chloro group and a piperidin-3-yloxy moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(piperidin-3-yloxy)-pyridazine hydrochloride typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and dicarbonyl compounds under acidic or basic conditions.

    Etherification: The piperidin-3-yloxy moiety is introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with the chlorinated pyridazine in the presence of a base like sodium hydride or potassium carbonate.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(piperidin-3-yloxy)-pyridazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of various substituted pyridazine derivatives.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced pyridazine derivatives.

    Hydrolysis: Formation of piperidine and pyridazine derivatives.

Scientific Research Applications

3-Chloro-6-(piperidin-3-yloxy)-pyridazine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(piperidin-3-yloxy)-pyridazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-(morpholin-4-yloxy)-pyridazine hydrochloride
  • 3-Chloro-6-(pyrrolidin-3-yloxy)-pyridazine hydrochloride
  • 3-Chloro-6-(azepan-3-yloxy)-pyridazine hydrochloride

Uniqueness

3-Chloro-6-(piperidin-3-yloxy)-pyridazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidin-3-yloxy moiety may enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-6-piperidin-3-yloxypyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O.ClH/c10-8-3-4-9(13-12-8)14-7-2-1-5-11-6-7;/h3-4,7,11H,1-2,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQVKSVNAAEZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NN=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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